molecular formula C26H24N2 B14067811 (1S,2S)-1,2-di([1,1'-biphenyl]-2-yl)ethane-1,2-diamine

(1S,2S)-1,2-di([1,1'-biphenyl]-2-yl)ethane-1,2-diamine

Cat. No.: B14067811
M. Wt: 364.5 g/mol
InChI Key: VMNHXWSLXFXDSN-UIOOFZCWSA-N
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Description

(1S,2S)-1,2-di([1,1’-biphenyl]-2-yl)ethane-1,2-diamine is a chiral organic compound with significant applications in various fields of chemistry and industry. It is known for its ability to act as a chiral resolving agent and a precursor for chiral auxiliaries. This compound is also utilized as a chiral solvating agent in NMR studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1,2-di([1,1’-biphenyl]-2-yl)ethane-1,2-diamine involves several steps:

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1,2-di([1,1’-biphenyl]-2-yl)ethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols.

Scientific Research Applications

(1S,2S)-1,2-di([1,1’-biphenyl]-2-yl)ethane-1,2-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (1S,2S)-1,2-di([1,1’-biphenyl]-2-yl)ethane-1,2-diamine exerts its effects involves its ability to form stable complexes with metal ions. This property is crucial in asymmetric catalysis, where the compound acts as a chiral ligand, facilitating the formation of enantiomerically pure products . The molecular targets and pathways involved include coordination with transition metals and interaction with substrates in catalytic cycles.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2S)-1,2-di([1,1’-biphenyl]-2-yl)ethane-1,2-diamine is unique due to its high enantiomeric purity and its ability to form highly stable metal complexes. This makes it particularly valuable in asymmetric synthesis and catalysis, where the formation of enantiomerically pure products is essential .

Properties

Molecular Formula

C26H24N2

Molecular Weight

364.5 g/mol

IUPAC Name

(1S,2S)-1,2-bis(2-phenylphenyl)ethane-1,2-diamine

InChI

InChI=1S/C26H24N2/c27-25(23-17-9-7-15-21(23)19-11-3-1-4-12-19)26(28)24-18-10-8-16-22(24)20-13-5-2-6-14-20/h1-18,25-26H,27-28H2/t25-,26-/m0/s1

InChI Key

VMNHXWSLXFXDSN-UIOOFZCWSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=CC=C2[C@@H]([C@H](C3=CC=CC=C3C4=CC=CC=C4)N)N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(C(C3=CC=CC=C3C4=CC=CC=C4)N)N

Origin of Product

United States

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